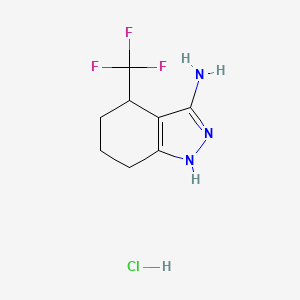
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The trifluoromethyl group enhances the lipophilicity, metabolic stability, and pharmacokinetic properties of the compound, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a suitable indazole derivative with trifluoromethylating agents under controlled conditions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity, making the process more cost-effective and scalable .
Analyse Chemischer Reaktionen
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the indazole ring .
Wissenschaftliche Forschungsanwendungen
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases where the trifluoromethyl group can enhance drug efficacy and stability.
Wirkmechanismus
The mechanism of action of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and stability. This interaction can lead to the modulation of various biological pathways, resulting in the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride can be compared with other similar compounds that contain the trifluoromethyl group. Some of these compounds include:
Fluoxetine: An antidepressant that also contains a trifluoromethyl group, enhancing its pharmacokinetic properties.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group that contributes to its anti-inflammatory effects.
Sorafenib: A cancer treatment drug that features a trifluoromethyl group, improving its efficacy and stability.
The uniqueness of this compound lies in its specific structure and the presence of the indazole ring, which can confer additional biological activities and properties compared to other trifluoromethyl-containing compounds.
Eigenschaften
Molekularformel |
C8H11ClF3N3 |
|---|---|
Molekulargewicht |
241.64 g/mol |
IUPAC-Name |
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H10F3N3.ClH/c9-8(10,11)4-2-1-3-5-6(4)7(12)14-13-5;/h4H,1-3H2,(H3,12,13,14);1H |
InChI-Schlüssel |
VNDQJMSTARDSGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)NN=C2N)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


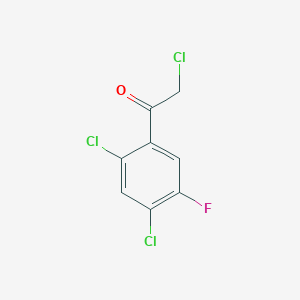
![5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13514140.png)
![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)


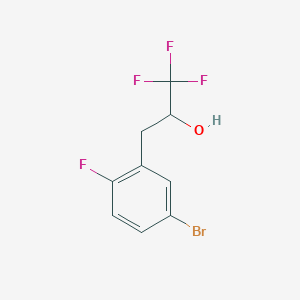
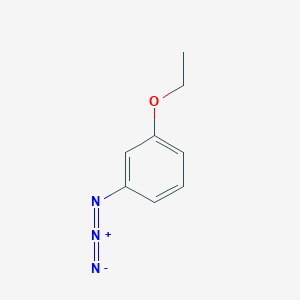
![Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13514165.png)

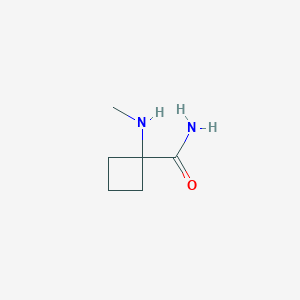

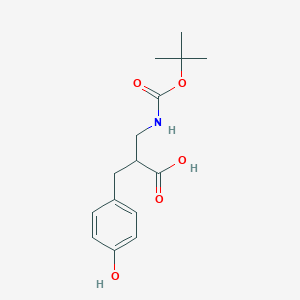
![3-Azaspiro[5.5]undecan-9-amine](/img/structure/B13514200.png)

